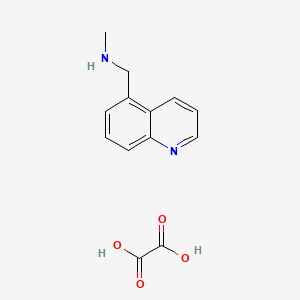
2-Amino-2-(4-phenoxyphenyl)ethanol
Übersicht
Beschreibung
“2-Amino-2-(4-phenoxyphenyl)ethanol” is a chemical compound with the molecular formula C14H15NO2 . It is related to the class of compounds known as amines, which contain a nitrogen atom attached to hydrocarbon groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group (a benzene ring with an attached hydroxyl group) linked to another phenol group through an ether linkage (oxygen atom). Attached to the second phenol group is an ethanolamine group, which consists of an ethanol (two-carbon alcohol) with an amine (nitrogen-containing) group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Isoquinoline Syntheses : 2-Amino-(3-hydroxyphenyl) ethanol, closely related to 2-Amino-2-(4-phenoxyphenyl)ethanol, has been utilized in the synthesis of heterocyclic compounds, particularly isoquinolines. It was synthesized through hydrolysis and catalytic hydrogenolysis and then used for phenolic cyclization to yield various tetrahydroisoquinolines (Kametani et al., 1970).
Multicomponent Combinatorial Synthesis : This compound has been used in an alkaline water–ethanol mediated synthesis of derivatives for anticancer evaluation. The study highlighted its role in the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, which showed significant potency against human breast cancer cell line (MCF7) (Patravale et al., 2014).
Extraction and Separation Studies
- Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution has been researched, specifically its extraction by emulsion liquid membranes. This work provides insights into the physical and reactive extraction mechanisms of this compound (Reis et al., 2006).
Biochemical and Pharmacological Research
Antioxidant and Antimicrobial Properties : Hydroxytyrosol, which is structurally similar to this compound, is known for its antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Its potential application in dentistry has been explored, highlighting its role in anti-inflammatory and antioxidant activities (Ramos et al., 2020).
Enzymatic Degradation Studies : Research on 2-aminophenol 1,6-dioxygenase, an enzyme that degrades aromatic compounds like 2-aminophenol, provides insights into the metabolic pathways of similar compounds. This study is significant for understanding the biodegradation of phenolic compounds (Lendenmann & Spain, 1996).
Eigenschaften
IUPAC Name |
2-amino-2-(4-phenoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSNUMFFSQXLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3087605.png)




![D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3087640.png)


![2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B3087673.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)